molecular formula C11H15BrN2 B1400130 (2-Amino-5-bromophenyl)cyclopentylamine CAS No. 1231930-27-0

(2-Amino-5-bromophenyl)cyclopentylamine

Cat. No. B1400130
M. Wt: 255.15 g/mol
InChI Key: TXLCGAYVDFFTKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis routes of “(2-Amino-5-bromophenyl)cyclopentylamine” are detailed in various experiments. More specific information about the synthesis process can be found in the referenced documents.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Amino-5-bromophenyl)cyclopentylamine” are not available, it’s known that this compound is used in scientific research, including in the fields of pharmaceuticals, materials science, and organic synthesis.

Scientific Research Applications

Metabolism Studies

  • In Vivo Metabolism in Rats : The study of the in vivo metabolism of related compounds in rats can provide insights into the metabolic pathways and by-products relevant to (2-Amino-5-bromophenyl)cyclopentylamine. This research can help understand how this compound is processed in the body and its potential metabolic impacts (Kanamori et al., 2002).

Chemical Synthesis and Derivatives

  • Synthesis of Heterocycles and Peptidomimetic Scaffolds : The creation of novel amino acid-derived heterocycles and peptidomimetic scaffolds involves the use of similar bromophenyl compounds. These scaffolds have potential applications in drug design and the development of new therapeutic agents (Todd et al., 2002).
  • Luminescent Properties in Palladium and Iridium Complexes : Studies on cyclopalladated and cyclometalated complexes involving bromophenyl compounds have revealed interesting luminescent properties. These findings could be applied in the development of new materials for optical and electronic applications (Xu et al., 2014).
  • Synthesis of Carbocyclic Ribosylamines : Research into the synthesis of 5-substituted carbocyclic nucleoside analogues using similar bromophenyl compounds can inform the production of (2-Amino-5-bromophenyl)cyclopentylamine derivatives. These analogues are significant in medicinal chemistry, especially in antiviral and anticancer drug development (Slama et al., 2006).

Biochemical Research

  • Anticonvulsant Activity in 3-Aminopyrroles : The synthesis and testing of 3-aminopyrroles, which are structurally related to (2-Amino-5-bromophenyl)cyclopentylamine, have shown considerable anticonvulsant activity with a lack of neurotoxicity. This research could guide the development of new treatments for epilepsy and related neurological disorders (Unverferth et al., 1998).

Safety And Hazards

The safety data sheet for related compounds such as “Cyclopentylamine” indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-bromo-2-N-cyclopentylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLCGAYVDFFTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-bromophenyl)cyclopentylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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